1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a piperazine ring substituted with dimethylphenyl groups and a triazoloquinazoline core
Mechanism of Action
Target of Action
The primary targets of this compound are TRPC3/TRPC6/TRPC7 channels . These are cation channels, mainly permeable to Ca2+ ions . TRPC6 plays a crucial role in tumor development , TRPC3 controls fibronectin expression, thereby regulating the wound healing process , and TRPC7 is involved in the proliferation of osteoblasts .
Mode of Action
The compound selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . It activates native TRPC6-like channels in smooth muscle cells isolated from the rabbit portal vein . This interaction with its targets leads to changes in the cellular calcium ion concentration, which can trigger various downstream effects.
Biochemical Pathways
The activation of TRPC3/TRPC6/TRPC7 channels by the compound affects several biochemical pathways. For instance, the activation of TRPC6 can influence pathways related to tumor development . The activation of TRPC3 can affect the expression of fibronectin, a protein involved in wound healing . The activation of TRPC7 can influence pathways related to the proliferation of osteoblasts .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The activation of TRPC3/TRPC6/TRPC7 channels by the compound can lead to various molecular and cellular effects. For example, it can induce BDNF-like neurite growth and neuroprotection in cultured neurons . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions and high yields .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents on the aromatic rings .
Scientific Research Applications
1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone
- **2-{[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole
Uniqueness
1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine is unique due to its specific structural features, including the triazoloquinazoline core and the presence of both piperazine and sulfonyl groups.
Properties
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O2S/c1-19-12-13-23(18-21(19)3)38(36,37)29-28-30-27(24-9-5-6-10-26(24)35(28)32-31-29)34-16-14-33(15-17-34)25-11-7-8-20(2)22(25)4/h5-13,18H,14-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVSJBDHYOGRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC(=C(C=C6)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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